molecular formula C13H28N4O2 B024654 Exametazime CAS No. 105613-48-7

Exametazime

Cat. No. B024654
CAS RN: 105613-48-7
M. Wt: 272.39 g/mol
InChI Key: BPNZYADGDZPRTK-UDUYQYQQSA-N
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Description

Synthesis Analysis

The synthesis of Exametazime involves a two-step process starting from propanediamine, leading to the formation of a bisimine which is then reduced to obtain the HMPAO ligand. This ligand exists in two diastereomeric forms: d,l and meso. The desired d,l-form is isolated through repeated crystallizations from ethanol as their tartrate salts, resulting in a compound with high purity and free from the meso-diastereomer. This method provides a reliable and efficient route for obtaining this compound with a yield of around 18-20% (Pijarowska-Kruszyna et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound, a neutral complex with technetium-99m, is crucial for its ability to cross the blood-brain barrier. The radiolabeled compound, 99mTc-HMPAO, comprises d,l-isomers of a bis-amine bis-oxime tetraligand, which are responsible for its clinical efficacy in cerebral perfusion imaging. The complex's structure has been confirmed through high-performance liquid chromatography (HPLC) and radio-LC-MS, providing strong evidence for its identity and purity (Vanderghinste et al., 2003).

Chemical Reactions and Properties

The chemical behavior of this compound under various conditions is vital for its application in nuclear medicine. The stability of the 99mTc-exametazime complex is a critical factor, as it is relatively unstable and recommended for use within a short period after preparation. However, methods have been developed to enhance its stability, such as the addition of gentisic acid and ethanol, which can preserve the radiochemical purity above 80% for up to 7 hours, enabling more flexible clinical use (Solanki et al., 1998).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Exametazime interacts with the radioisotope technetium-99m, forming a cationic complex This interaction is crucial for its function as a diagnostic radiopharmaceutical agent

Cellular Effects

This compound is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chelating agent for the radioisotope technetium-99m . It forms a cationic complex that is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes

Temporal Effects in Laboratory Settings

One study suggests that the labeling of leucocytes with technetium-99m this compound can cause upregulation of granulocyte CD11b .

Metabolic Pathways

As a chelating agent for the radioisotope technetium-99m, it is likely involved in specific metabolic pathways related to this function .

Transport and Distribution

Given its use in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

Given its role in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of technetium-99m exametazime involves the reaction of technetium-99m with hexamethylpropyleneamine oxime. The process requires careful control of both volume and activity due to the minimal amount of stannous ion present . The reconstitution procedure typically involves adding a maximum activity of 30 mCi in a volume of 5.0 ml aseptically to a shielded vial .

Industrial Production Methods: For industrial production, technetium-99m is supplied in the form of a generator. This generator consists of a glass column filled with tightly packed alumina powder, where a solution of highly purified molybdenum-99 oxide is absorbed. Molybdenum-99 decays to technetium-99m, which is then used for the preparation of technetium-99m this compound .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including chelation with technetium-99m to form a cationic complex . This complex is essential for its diagnostic applications.

Common Reagents and Conditions: The preparation of technetium-99m this compound requires stannous ion (Sn2+) as a reducing agent. The reaction conditions must be carefully controlled to maintain the appropriate stereoisomeric form of the compound .

Major Products Formed: The primary product formed from the reaction of technetium-99m with hexamethylpropyleneamine oxime is technetium-99m this compound. This radiopharmaceutical agent is used for diagnostic imaging .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to this compound include other technetium-99m radiopharmaceuticals, such as technetium-99m sestamibi and technetium-99m tetrofosmin . These compounds also serve as diagnostic agents in nuclear medicine.

Uniqueness: this compound is unique due to its ability to cross the blood-brain barrier and provide detailed imaging of cerebral blood flow. This property makes it particularly valuable for diagnosing neurological conditions .

properties

IUPAC Name

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNZYADGDZPRTK-UDUYQYQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057614
Record name Exametazime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105613-48-7
Record name HMPAO
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105613-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Exametazime [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exametazime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11179
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Record name Exametazime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXAMETAZIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does exametazime enter cells?

A1: this compound, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].

Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?

A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].

Q3: How is 99mTc-exametazime used to image infection and inflammation?

A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H21N3OS2, and its molecular weight is 263.44 g/mol.

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].

Q6: How stable is reconstituted this compound?

A6: Reconstituted this compound is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].

Q7: What factors can affect the stability of 99mTc-exametazime?

A7: Several factors, including the concentration of this compound, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].

Q8: Are there strategies to improve the stability of this compound preparations?

A8: Yes, several approaches have been investigated to enhance the stability of this compound. These include:

  • Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated this compound kits [, ].
  • Storage at low temperatures: Storing unlabeled this compound aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].
  • Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].

Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?

A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].

Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?

A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].

Q11: How is 99mTc-exametazime eliminated from the body?

A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].

Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?

A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].

Q13: Are there any animal models used to study 99mTc-exametazime?

A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].

Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?

A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].

Q15: What analytical methods are used for quality control of 99mTc-exametazime?

A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].

Q16: What imaging modalities are used with 99mTc-exametazime?

A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].

Q17: When was this compound approved for clinical use?

A17: this compound was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].

Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?

A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.

Q19: How does 99mTc-exametazime research contribute to understanding brain function?

A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.

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